molecular formula C8H14N2S B14932808 3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine

3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine

Cat. No.: B14932808
M. Wt: 170.28 g/mol
InChI Key: UDFQKTJAEZKMDR-UHFFFAOYSA-N
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Description

3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine

InChI

InChI=1S/C8H14N2S/c1-6(2)5-9-8-4-7(3)10-11-8/h4,6,9H,5H2,1-3H3

InChI Key

UDFQKTJAEZKMDR-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1)NCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropylamine with a thioamide precursor under acidic conditions to form the thiazole ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazoles.

    Substitution: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(2-methylpropyl)aniline: Similar in structure but lacks the thiazole ring.

    N-methylthiazole: Contains the thiazole ring but differs in the substitution pattern.

Uniqueness

3-methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine is unique due to the presence of both the thiazole ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

3-Methyl-N-(2-methylpropyl)-1,2-thiazol-5-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound can be represented by the following molecular structure:

C8H12N2S\text{C}_8\text{H}_{12}\text{N}_2\text{S}

It features a thiazole ring, which is known for its diverse biological activities due to the presence of nitrogen and sulfur atoms in the heterocyclic structure.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound exhibited varying degrees of effectiveness against different strains, with the lowest MIC observed against Staphylococcus aureus .

Anticancer Activity

Research has also highlighted the anticancer potential of thiazole derivatives. In vitro studies have shown that compounds containing thiazole rings can induce apoptosis in cancer cell lines.

Case Study: Anticancer Efficacy
A study conducted on MDA-MB-231 breast cancer cells indicated that this compound significantly increased apoptosis rates. The compound's mechanism was linked to the inhibition of carbonic anhydrase isozymes, which play a role in tumor growth and metastasis .

Table 2: Apoptosis Induction by Thiazole Derivatives

Compound NameCell Line TestedApoptosis Rate (%)
This compoundMDA-MB-23122-fold increase compared to control
MCF-7Significant increase noted

Mechanistic Insights

The biological activity of thiazoles is often attributed to their ability to interact with various biological targets. For instance, the inhibition of ATPase activity in P-glycoprotein (P-gp) has been linked to enhanced anticancer efficacy by preventing drug efflux from cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents can significantly influence their pharmacological profiles. Research indicates that substituents such as halogens can enhance antimicrobial activity .

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